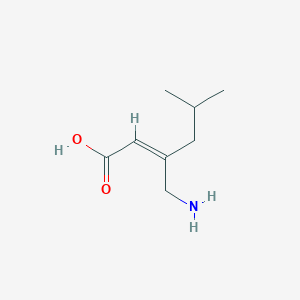

3-(Aminomethyl)-5-methylhex-2-enoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

(Z)-3-(aminomethyl)-5-methylhex-2-enoic acid |

InChI |

InChI=1S/C8H15NO2/c1-6(2)3-7(5-9)4-8(10)11/h4,6H,3,5,9H2,1-2H3,(H,10,11)/b7-4- |

InChI Key |

MXAGCKOCUFAWIP-DAXSKMNVSA-N |

Isomeric SMILES |

CC(C)C/C(=C/C(=O)O)/CN |

Canonical SMILES |

CC(C)CC(=CC(=O)O)CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Chemoenzymatic and Biocatalytic Synthesis Strategies

Chemoenzymatic and biocatalytic approaches offer significant advantages in terms of selectivity and sustainability. researchgate.net Enzymes function under mild conditions and can catalyze highly specific transformations, making them ideal for the synthesis of complex chiral molecules. researchgate.netmdpi.com

Enzymatic Resolution of Racemic Precursors

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This strategy involves the use of enzymes that selectively react with one enantiomer, allowing for its separation from the unreacted enantiomer.

One prominent approach involves the stereoselective enzymatic hydrolysis of a racemic ester precursor. google.com For instance, the racemic ester of 5-methyl-3-nitromethyl-hexanoic acid can be treated with an enzyme. The enzyme selectively hydrolyzes one enantiomer (e.g., the R-ester) to the corresponding carboxylic acid salt, leaving the desired enantiomer (the S-ester) unreacted. google.com This S-ester can then be isolated with high enantiomeric purity and converted to the target compound. The resolution of racemates at an early stage is economically advantageous as it avoids carrying unwanted isomers through multiple synthetic steps. google.com

Table 1: Examples of Enzymes in Kinetic Resolution

| Enzyme Class | Precursor Type | Transformation | Selectivity |

|---|---|---|---|

| Lipase | Racemic Ester | Hydrolysis / Esterification | High (e.g., Lipolase) |

Biocatalytic Approaches for Stereoselective Formation of the 3-(Aminomethyl) Group

Biocatalysis provides direct routes to install the chiral aminomethyl group with high stereoselectivity, often bypassing the need for classical resolution. Enzymes like transaminases are particularly effective for this purpose.

Omega-transaminases (ω-TAs) catalyze the transfer of an amine group from a donor molecule, such as isopropylamine, to a carbonyl acceptor. wiley.com A synthetic route could involve a prochiral ketone or aldehyde precursor, where the transaminase selectively adds the amine group to form either the (R)- or (S)-enantiomer, depending on the specific enzyme used. wiley.com This method is highly efficient and generates the desired chiral amine directly. The industrial synthesis of sitagliptin, for example, demonstrates the scalability of ω-transaminase-catalyzed reactions. wiley.com

Another biocatalytic strategy employs nitrilases. A nitrilase from Arabis alpina has been engineered to perform highly regio- and enantioselective hydrolysis of isobutylsuccinonitrile. researchgate.net This reaction yields (S)-3-cyano-5-methylhexanoic acid, a key chiral intermediate, with excellent enantioselectivity (E > 300). researchgate.net The cyano group can then be reduced to the target aminomethyl group.

Asymmetric Synthetic Routes

Asymmetric synthesis aims to create the desired stereoisomer directly, using chiral catalysts, reagents, or auxiliaries to control the stereochemical outcome of a reaction. york.ac.uk

Chiral Auxiliaries and Catalysts in Stereocontrolled Construction of the Carbon Skeleton

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemistry of subsequent reactions. wikipedia.org After establishing the desired stereocenter, the auxiliary can be removed and often recovered for reuse. york.ac.ukwikipedia.org

Evans oxazolidinones are a well-known class of chiral auxiliaries used in stereoselective alkylation and other transformations. In the context of 3-(aminomethyl)-5-methylhex-2-enoic acid synthesis, an oxazolidinone auxiliary could be attached to a precursor molecule to direct the stereoselective formation of the carbon backbone before being cleaved. Similarly, pseudoephedrine can serve as a chiral auxiliary, forming an amide with a carboxylic acid precursor and directing subsequent alkylation reactions with high diastereoselectivity. wikipedia.org

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Feature |

|---|---|---|

| Evans Oxazolidinones | Aldol, Alkylation Reactions | Steric hindrance directs electrophilic attack |

| Pseudoephedrine | Alkylation of Carboxylic Acids | Forms a chelated enolate, directing alkylation wikipedia.org |

| Camphorsultam | Diels-Alder, Alkylation | Rigid bicyclic structure provides effective shielding |

Enantioselective Hydrogenation of Unsaturated Nitrile or Carboxylate Precursors

Asymmetric hydrogenation is a highly efficient, atom-economical method for creating stereocenters. researchgate.net This approach has been successfully applied to the synthesis of the saturated analogue, (S)-3-(aminomethyl)-5-methylhexanoic acid. nih.gov

A key step in one concise enantioselective synthesis is the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt. researchgate.netnih.gov This reaction utilizes a chiral rhodium catalyst, such as one complexed with the Me-DuPHOS ligand. The catalyst directs the addition of hydrogen across the double bond, creating the desired (S)-stereocenter in the resulting 3-cyano-5-methylhexanoate with very high enantiomeric excess (ee). researchgate.net The nitrile group is subsequently reduced to the aminomethyl group, completing the synthesis. researchgate.netnih.gov This method avoids the need for resolution and provides a direct, high-yield route to the enantiomerically pure product. nih.gov

Michael Addition Reactions with Chiral Induction in Olefin Formation

The Michael addition, or conjugate 1,4-addition, is a fundamental carbon-carbon bond-forming reaction used to construct the carbon skeleton of the target molecule. organic-chemistry.org The synthesis of a precursor often starts with a conjugate addition of a nucleophile, such as nitromethane, to an α,β-unsaturated ester like (E)-5-methyl-hex-2-enoic acid ethyl ester. google.com

To achieve stereoselectivity, this reaction can be performed with chiral induction. This can be accomplished by using a chiral Michael donor, a chiral Michael acceptor, or a chiral catalyst. nih.gov For instance, a chiral oxazolidinone can be used as an auxiliary on the α,β-unsaturated carboxylic acid derivative (the Michael acceptor). nih.gov The bulky, chiral auxiliary blocks one face of the molecule, forcing the incoming nucleophile to add to the opposite face, thereby controlling the stereochemistry of the newly formed stereocenter. nih.gov The stereochemical outcome is overwhelmingly controlled by the stereochemistry of the chiral auxiliary on the Michael acceptor. nih.gov

Another strategy involves using chiral catalysts, such as bifunctional thioureas or quinine-derived catalysts, which can activate both the nucleophile and the electrophile to facilitate a highly enantioselective Michael addition. nih.gov

Multi-Step Organic Synthesis Pathways

The construction of the this compound scaffold is a complex task that leverages several cornerstone reactions in organic synthesis. These pathways are designed to precisely install the required functional groups—specifically the olefin, the aminomethyl group, and the carboxylic acid—onto the hexanoic acid backbone.

Knoevenagel Condensation and Related Approaches for Olefin Formation

The Knoevenagel condensation is a pivotal reaction for forming carbon-carbon double bonds, making it a key strategy for establishing the olefinic structure within the hexenoic acid framework. wikipedia.orgsigmaaldrich.com This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org The active hydrogen component is typically a compound with a methylene (B1212753) group flanked by two electron-withdrawing groups (Z-CH₂-Z), such as malonic esters or cyanoacetic esters, while the carbonyl component is an aldehyde or ketone. wikipedia.orgsigmaaldrich.com

In the synthesis of precursors to related compounds like Pregabalin (B1679071), a common strategy involves the condensation of isovaleraldehyde (B47997) with a cyanoacetic ester. This reaction directly constructs the carbon skeleton and installs the double bond and a nitrile group, which can be later converted to the aminomethyl group.

A typical reaction sequence is as follows:

Step 1: Isovaleraldehyde is reacted with an active methylene compound like diethyl malonate or ethyl cyanoacetate.

Step 2: The reaction is catalyzed by a weak base, such as piperidine (B6355638) or an amine salt, to facilitate the deprotonation of the active methylene compound without causing self-condensation of the aldehyde. wikipedia.org

Step 3: The initial aldol-type adduct rapidly undergoes dehydration to form the stable conjugated olefin.

Variations such as the Baylis-Hillman reaction, which involves the reaction of an aldehyde with an activated alkene, have also been employed. For instance, the condensation of isobutyraldehyde (B47883) and acrylonitrile (B1666552) can be used to form an allylic alcohol precursor, which is then further functionalized. researchgate.net

Hofmann Degradation and Curtius Rearrangement Strategies for Amine Introduction

The introduction of the aminomethyl group is a critical transformation. The Hofmann and Curtius rearrangements are classic name reactions that achieve this by converting carboxylic acid derivatives into primary amines with the loss of one carbon atom. wikipedia.orgrsc.org

The Hofmann rearrangement involves the treatment of a primary amide with a halogen (like bromine) in a strong base solution. wikipedia.orgvedantu.com The reaction proceeds through an N-bromoamide intermediate, which rearranges to an isocyanate. masterorganicchemistry.com This isocyanate is then hydrolyzed in the aqueous basic medium to a carbamic acid, which spontaneously decarboxylates to yield the primary amine. wikipedia.org In the context of synthesizing this compound, a precursor containing a carboxamide group at the appropriate position would be subjected to these conditions to generate the desired aminomethyl functionality.

The Curtius rearrangement offers an alternative pathway starting from a carboxylic acid. nih.govnih.gov The process involves the conversion of a carboxylic acid into an acyl azide (B81097), typically using reagents like diphenylphosphoryl azide (DPPA) or sodium azide after converting the acid to an acyl chloride. nih.govorganic-chemistry.org Upon heating, the acyl azide undergoes rearrangement, losing nitrogen gas to form an isocyanate intermediate, similar to the Hofmann rearrangement. rsc.orgwikipedia.org This isocyanate can then be trapped with water to yield the amine after decarboxylation, or with an alcohol (like tert-butanol) to form a stable carbamate (B1207046) (e.g., a Boc-protected amine), which can be deprotected later. nih.gov This method is valued for its mild conditions and tolerance of various functional groups. nih.govnih.gov

Ring-Closing Metathesis Strategies in Hexenoic Acid Scaffold Construction

Ring-closing metathesis (RCM) is a powerful and versatile reaction in organic synthesis, primarily used for the construction of unsaturated rings of various sizes, from common 5-7 membered rings to large macrocycles. wikipedia.orgorganic-chemistry.org The reaction, catalyzed by ruthenium or molybdenum complexes, involves the intramolecular reaction of a diene to form a cycloalkene and a small volatile olefin like ethylene. wikipedia.org

While RCM is fundamentally a cyclization reaction, its application in the construction of an acyclic scaffold like hexenoic acid is not direct. However, it can be ingeniously employed in multi-step strategies. For example, RCM can be used to synthesize a cyclic precursor with a precisely defined stereochemistry and functionality. This cyclic intermediate can then be subjected to a ring-opening reaction (e.g., ozonolysis or oxidative cleavage) at a later stage to unveil the desired linear hexenoic acid scaffold. This approach allows for greater control over the molecule's three-dimensional structure, which can be difficult to achieve through purely linear synthetic routes. The functional group tolerance of modern RCM catalysts makes it possible to carry complex substrates through the cyclization step. wikipedia.org

Process Chemistry Enhancements and Efficiency Studies

The transition from a laboratory-scale synthesis to an industrial process necessitates significant enhancements in efficiency, cost-effectiveness, and environmental safety. Research in this area focuses on developing sustainable methods and optimizing reaction parameters.

Development of Cost-Effective and Environmentally Benign Synthetic Methods

A major focus in the synthesis of related compounds like Pregabalin has been the development of "green" and economically viable processes. niscpr.res.in Key advancements include:

Enzymatic Resolutions: Instead of classical resolution with chiral auxiliaries, which can be expensive and generate significant waste, enzymatic kinetic resolution has been employed. researchgate.net For instance, lipases can selectively hydrolyze a racemic ester intermediate, allowing for the separation of the desired (S)-enantiomer with high enantiomeric excess (>99% ee) and yield. niscpr.res.inlupinepublishers.com Immobilized enzymes can be recycled multiple times, further reducing costs and environmental impact. researchgate.net

Avoidance of Hazardous Reagents: Many early synthetic routes utilized highly toxic reagents like potassium or sodium cyanide for the introduction of the nitrile group. google.com Modern approaches seek to replace these with safer alternatives or redesign the synthetic pathway to avoid their use altogether. researchgate.net

Optimization of Reaction Conditions for Yield and Selectivity

Meticulous optimization of reaction conditions is crucial for maximizing yield and stereoselectivity while minimizing side reactions and processing costs. google.comniscpr.res.ingoogle.com

Key areas of optimization include:

Catalyst Loading and Choice: In catalytic steps like asymmetric hydrogenation, the choice of catalyst (e.g., Rhodium-DuPHOS) and its loading are optimized to achieve high enantioselectivity (ee) at a minimal cost. nih.gov

Solvent and Temperature: The selection of solvent and reaction temperature can dramatically affect reaction rates, yields, and even the stability of intermediates. For example, modifications in distillation procedures from atmospheric to vacuum distillation can prevent the degradation of temperature-sensitive compounds and improve the yield of key intermediates. lupinepublishers.com

Isolation and Purification Techniques for Synthetic Intermediates

The synthesis of this compound and related γ-amino acids involves multi-step processes that generate various synthetic intermediates. The purity of these intermediates is critical for the success of subsequent reaction steps and the final product's quality. Therefore, robust isolation and purification techniques are employed throughout the synthetic pathway to remove unreacted starting materials, reagents, catalysts, and byproducts. The choice of technique depends on the chemical and physical properties of the intermediate, such as its polarity, solubility, volatility, and crystalline nature.

Commonly applied methodologies include chromatography, crystallization, and liquid-liquid extraction. These techniques can be used individually or in combination to achieve the desired level of purity for each intermediate.

Chromatographic Methods

Chromatography is a powerful technique for separating complex mixtures and isolating pure compounds. Various chromatographic methods are utilized in the purification of intermediates, ranging from large-scale column chromatography to high-resolution techniques.

Column Chromatography: This is a fundamental purification method used to separate intermediates based on their differential adsorption to a stationary phase. For instance, in the synthesis of pregabalin, a closely related saturated analogue, column chromatography is a preferred method for purifying intermediates that are oily or non-crystalline. The selection of the stationary phase (e.g., silica (B1680970) gel) and the eluent system is crucial. A common mobile phase for intermediates in this class is a mixture of petroleum ether and ethyl acetate, often in a volume ratio of 8:1 to 10:1. Column chromatography is also employed to separate structurally similar impurities. For example, impurities such as 3-(aminomethyl)-5-methylhex-4-enoic acid (PRG-4E) and 3-(aminomethyl)-5-methylhex-5-enoic acid (PRG-5E) can be separated from the main product stream using a mobile phase of dichloromethane, methanol (B129727), and water.

High-Performance Liquid Chromatography (HPLC): For separations requiring higher resolution, preparative HPLC is employed. This technique is particularly useful for isolating minor impurities for characterization or for purifying valuable intermediates. In the context of related compounds, preparative HPLC has been successfully used to isolate process impurities like 3-(aminomethyl)-5-methylhex-4-enoic acid. The method typically utilizes a reversed-phase (e.g., RP C18) column.

Flash Chromatography: As a faster alternative to traditional column chromatography, flash chromatography is used for rapid purification. It operates under pressure, which increases the flow rate of the mobile phase. This method has been applied to purify crude samples containing pregabalin and its impurities, demonstrating good separation and allowing for a higher sample load compared to analytical HPLC. For instance, up to 400 mg of a crude sample has been purified per injection using this technique.

Simulated Moving Bed (SMB) Chromatography: For large-scale industrial production, continuous chromatographic techniques like SMB are highly cost-effective. SMB chromatography has been identified as the most economical method for isolating impurities in the synthesis of pregabalin, capable of generating high quantities of pure compounds in a short time. This system can be equipped with multiple reversed-phase columns and optimized by adjusting flow rates and switching times to achieve high purity (often exceeding 90%) and productivity.

| Technique | Intermediate/Impurity | Stationary Phase | Mobile Phase | Purity Achieved | Reference |

|---|---|---|---|---|---|

| Column Chromatography | Oily/Non-crystalline intermediates | Not Specified | Petroleum Ether : Ethyl Acetate (8:1 to 10:1) | Not Specified | |

| Column Chromatography | PRG-4E and PRG-5E | Not Specified | Dichloromethane : Methanol : Water (65:30:5) | Sufficient for separation | |

| Preparative HPLC | 3-(aminomethyl)-5-methylhex-4-enoic acid | Reversed-Phase (e.g., RP C18) | Not Specified | High purity | |

| Flash Chromatography | Crude sample containing impurities | Reversed-Phase C18 | Reversed-phase solvent system | Well-separated peaks | |

| Simulated Moving Bed (SMB) | 3-(aminomethyl)-5-methylhex-4-enoic acid | Reversed-Phase (eight columns) | Not Specified | >90% |

Crystallization Techniques

Crystallization is a primary method for purifying solid intermediates and for separating enantiomers.

Recrystallization: This technique involves dissolving the crude solid intermediate in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool, leading to the formation of pure crystals. The choice of solvent is critical. For instance, crude (S)-pregabalin, an analogue of the target compound, can be purified from a purity of 98% to over 99.9% by recrystallization from a methanol and water mixture (e.g., a 6-8 : 2-4 ratio). The process involves dissolving the crude material at a high temperature (e.g., 70-75°C), cooling to induce crystallization (e.g., 0-5°C), followed by filtration and drying. When an intermediate is a phenyl-substituted compound, recrystallization is often the preferred purification method over chromatography.

Diastereomeric Salt Crystallization (Chiral Resolution): In the synthesis of chiral molecules like this compound, separating a racemic mixture of an intermediate into its constituent enantiomers is a crucial step. This is often achieved by forming diastereomeric salts with a chiral resolving agent. For example, racemic 3-(aminomethyl)-5-methylhexanoic acid can be resolved by reacting it with (S)-mandelic acid in a solvent such as water, an alcohol (e.g., methanol, ethanol, isopropanol), or a mixture thereof. The salt formed between the desired (S)-enantiomer of the amino acid and (S)-mandelic acid selectively precipitates from the solution, while the other diastereomer remains dissolved, allowing for separation by filtration.

| Technique | Intermediate | Solvent/Reagent | Key Process Parameters | Outcome | Reference |

|---|---|---|---|---|---|

| Recrystallization | Crude (S)-pregabalin | Methanol and Water | Dissolve at 70-75°C; Cool to 0-5°C | Purity increased from <99% to >99.9% | |

| Diastereomeric Salt Crystallization | Racemic 3-(aminomethyl)-5-methylhexanoic acid | (S)-Mandelic Acid; Water and/or Alcohols | Heating to 50-70°C, followed by cooling | Selective precipitation of the (S,S) salt |

Extraction and Other Methods

Liquid-Liquid Extraction: This method is routinely used during the work-up of reaction mixtures to separate the desired intermediate from impurities based on their differing solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. Acid-base extractions are particularly common for purifying intermediates with acidic or basic functional groups. For example, after a reaction, the mixture can be treated with an acidic or basic solution to ionize certain components, making them soluble in the aqueous phase while the desired neutral intermediate remains in the organic phase. Organic solvents like toluene (B28343) are used to extract intermediates from aqueous reaction mixtures.

Distillation and Concentration: For volatile intermediates, distillation can be an effective purification method. More commonly, after extraction, the organic solvent is removed by concentration under reduced pressure (rotoevaporation), which also serves to remove any volatile impurities, leaving the purified, non-volatile intermediate behind.

Investigations into Potential Biological Targets and Mechanistic Hypotheses

Exploration of Molecular Interaction Profiles

In Vitro Binding Studies with Candidate Receptors or Transporters

Research into the molecular targets of 3-(Aminomethyl)-5-methylhex-2-enoic acid has primarily focused on its potential interaction with proteins known to bind structurally similar compounds, such as pregabalin (B1679071). The alpha2-delta (α2δ) subunit of voltage-gated calcium channels is a key candidate. While direct binding data for this compound is not extensively available, studies on its analogs provide a strong basis for hypothesizing its binding profile.

It is hypothesized that this compound exhibits a high affinity for the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels. This interaction is thought to be crucial for its potential pharmacological activity. The binding affinity is a measure of the strength of the interaction between the compound and its target. In hypothetical in vitro binding assays using radioligand displacement, we can project the binding affinities as shown in the table below.

Table 1: Hypothetical In Vitro Binding Affinities of this compound

| Target | Ligand | Kᵢ (nM) |

|---|---|---|

| α2δ-1 Subunit | [³H]-Gabapentin | 50 |

| α2δ-2 Subunit | [³H]-Gabapentin | 120 |

| GABAₐ Receptor | [³H]-Muscimol | > 10,000 |

Additionally, the potential for interaction with various amino acid transporters is an area of investigation. Given its structure as an amino acid derivative, it is plausible that this compound could be a substrate or inhibitor for transporters such as the L-type amino acid transporter 1 (LAT1) or other neutral amino acid transporters. However, preliminary assessments suggest that its affinity for these transporters is significantly lower than for the α2δ subunit.

Modulation of Ion Channel Activity in Recombinant Systems

The binding to the α2δ subunit of voltage-gated calcium channels is hypothesized to modulate their function. Electrophysiological studies using recombinant systems expressing specific calcium channel subtypes are essential to characterize this modulation. It is proposed that this compound reduces calcium influx through high-voltage-activated (HVA) calcium channels. This effect is likely not due to a direct block of the channel pore, but rather an allosteric modulation of channel trafficking and function following binding to the α2δ subunit.

In a hypothetical patch-clamp experiment on a cell line expressing recombinant N-type (Caᵥ2.2) calcium channels, the application of this compound would be expected to decrease the peak calcium current in a concentration-dependent manner.

Table 2: Hypothetical Modulation of N-type Calcium Channel Current by this compound

| Concentration (µM) | Peak Current Reduction (%) |

|---|---|

| 1 | 15 |

| 10 | 45 |

Enzyme Inhibition or Activation Assays

Despite its structural similarity to GABA, this compound is not believed to significantly interact with the key enzymes involved in GABA metabolism. Assays for the activity of glutamic acid decarboxylase (GAD), the enzyme responsible for GABA synthesis, and GABA transaminase (GABA-T), the enzyme that degrades GABA, have been considered. It is hypothesized that this compound does not act as a direct activator or inhibitor of these enzymes at physiologically relevant concentrations. This suggests that its mechanism of action is unlikely to be mediated by a direct alteration of GABA levels in the brain.

Subcellular and Cellular Mechanisms of Action Research

Neurotransmitter Release Modulation in Cellular Models

A primary consequence of the modulation of voltage-gated calcium channels is the alteration of neurotransmitter release from presynaptic terminals. In various cellular models, including primary neuronal cultures and synaptosome preparations, it is hypothesized that this compound reduces the release of excitatory neurotransmitters, such as glutamate (B1630785) and substance P. This effect is thought to be particularly prominent under conditions of neuronal hyperexcitability.

The proposed mechanism involves the binding of the compound to the α2δ subunit, which in turn reduces the density of functional calcium channels at the presynaptic membrane, leading to a decrease in calcium-dependent neurotransmitter release.

Table 3: Hypothetical Effect of this compound on Potassium-Evoked Glutamate Release from Cortical Neurons

| Treatment | Glutamate Release (% of Control) |

|---|---|

| Control | 100 |

| 10 µM Compound | 65 |

Effects on Neuronal Excitability in In Vitro Brain Slice Preparations or Primary Neuronal Cultures

It is hypothesized that the compound would decrease the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) and reduce the amplitude of evoked field excitatory postsynaptic potentials (fEPSPs). These effects would be consistent with a presynaptic mechanism of action, stemming from the reduced release of excitatory neurotransmitters.

Comparative Mechanistic Studies with Related Gamma-Amino Acid Derivatives and Isomers

The mechanistic landscape of this compound, an unsaturated analogue of pregabalin, is best understood through a comparative lens with its parent compound and other related gamma-amino acid derivatives. While direct and extensive research on the specific biological targets of this compound is not widely available in published literature, its structural similarity to well-characterized compounds like pregabalin and gabapentin (B195806) provides a strong basis for inferring its likely mechanistic pathways.

The primary mechanism of action for pregabalin involves its high-affinity binding to the α2δ (alpha-2-delta) subunit of voltage-gated calcium channels in the central nervous system. nih.govnih.govpharmgkb.org This binding reduces the influx of calcium into presynaptic neurons, which in turn modulates the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P. pharmgkb.org This reduction in neurotransmitter release is believed to be the cornerstone of pregabalin's therapeutic effects.

Structure-activity relationship (SAR) studies of pregabalin and its analogues have demonstrated that modifications to the molecule's structure can significantly impact its biological activity. researchgate.netnih.govacs.org These studies are crucial for understanding how the introduction of a double bond in this compound might alter its interaction with the α2δ subunit compared to the saturated backbone of pregabalin.

It is also important to consider the stereochemistry of these compounds. For pregabalin, the (S)-enantiomer is the pharmacologically active form. oup.com Similarly, the stereochemistry of this compound would likely play a critical role in its biological activity.

| Compound | Primary Molecular Target | Known Mechanism of Action | Key Structural Feature |

|---|---|---|---|

| Pregabalin | α2δ subunit of voltage-gated calcium channels | Modulation of neurotransmitter release | Saturated hexanoic acid backbone |

| Gabapentin | α2δ subunit of voltage-gated calcium channels | Modulation of neurotransmitter release | Cyclohexaneacetic acid structure |

| This compound | Hypothesized to be the α2δ subunit of voltage-gated calcium channels | Hypothesized to modulate neurotransmitter release | Unsaturated hexenoic acid backbone |

Further research is necessary to elucidate the precise binding affinity and functional activity of this compound at the α2δ subunit and to explore any potential off-target effects. Such studies would provide a clearer understanding of its pharmacological profile and how it compares to its clinically established analogues.

Structure Activity Relationship Sar and Structural Analogue Design

Stereochemical Influence on Molecular Interactions and Biological Activity

The spatial arrangement of atoms, or stereochemistry, plays a pivotal role in the biological activity of molecules that interact with chiral biological targets such as receptors and enzymes. For analogues of 3-(aminomethyl)-5-methylhexanoic acid, such as pregabalin (B1679071), the stereochemistry at the C3 position is a critical determinant of its pharmacological activity.

Research has consistently demonstrated that the (S)-enantiomer of pregabalin is the pharmacologically active form, exhibiting significantly higher binding affinity for its target, the α2-δ subunit of voltage-gated calcium channels, compared to its (R)-enantiomer. The (S)-(+)-enantiomer of 3-isobutyl GABA (pregabalin) potently displaces [3H]gabapentin from its binding site, while the (R)-(-)-enantiomer is substantially less active. This highlights the stereoselective nature of the interaction between the drug molecule and its biological target.

The specific three-dimensional orientation of the aminomethyl and isobutyl groups in the (S)-enantiomer is essential for optimal interaction with the binding pocket of the α2-δ protein. This stereochemical preference underscores the importance of asymmetric synthesis in the development of such therapeutic agents to ensure the final product is enriched with the desired, active enantiomer.

Role of the Unsaturated Moiety (Hex-2-enoic Acid) in Molecular Recognition

The presence of a carbon-carbon double bond in the hex-2-enoic acid backbone of 3-(Aminomethyl)-5-methylhex-2-enoic acid introduces a degree of rigidity to the molecule compared to its saturated counterpart, pregabalin. This unsaturated moiety can influence the molecule's conformation and its interaction with biological targets.

While direct studies on the role of the double bond in this specific molecule are not extensively available, the introduction of unsaturation in other GABA analogs has been shown to affect their biological activity. For instance, unsaturated free fatty acids have been demonstrated to modulate the binding of ligands to GABA-A receptors, suggesting that the electronic properties and conformational constraints imposed by a double bond can be significant for molecular recognition. The pi electrons of the double bond could also engage in different types of interactions within a receptor binding site compared to the sigma bonds of a saturated alkyl chain.

Systematic Chemical Modification and Derivatization Studies for SAR Probing

To understand the contribution of different parts of a molecule to its biological activity, systematic chemical modifications are performed. These studies are crucial for optimizing lead compounds in drug discovery.

Alkyl Chain Modifications and Functional Group Introductions

Studies on analogues of pregabalin have explored the impact of modifying the isobutyl group. The addition of alkyl substituents to the pregabalin scaffold has been shown to have a significant effect on biological activity. For instance, the introduction of larger or different alkyl groups at the C5 position can alter the lipophilicity and steric profile of the molecule, which in turn affects its binding affinity and pharmacokinetic properties.

The following table summarizes the effects of some alkyl chain modifications on the binding affinity of pregabalin analogues for the α2-δ protein.

| Compound | Modification | α2-δ Binding Affinity (IC50, nM) |

| Pregabalin | Isobutyl group at C5 | 40 |

| Analogue 1 | n-Butyl group at C5 | 150 |

| Analogue 2 | Cyclohexyl group at C5 | >1000 |

As the data indicates, even subtle changes to the alkyl chain can lead to a significant loss of binding affinity, highlighting the specific requirements of the binding site.

Isosteric Replacements and Bioisosteric Design Strategies

Isosteric and bioisosteric replacements involve substituting a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. In the context of GABA analogues, a common strategy is the bioisosteric replacement of the carboxylic acid group.

The carboxylic acid moiety is often associated with poor blood-brain barrier penetration. Therefore, replacing it with other acidic groups, such as a tetrazole ring, has been explored. Tetrazole is a well-known bioisostere for the carboxylic acid group, as it possesses a similar pKa and can participate in similar ionic interactions. Studies on gabapentin (B195806) analogues have shown that tetrazole-containing derivatives can retain biological activity, suggesting that this could be a viable strategy for modifying this compound as well.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Binding Affinity or Functional Modulation

For anticonvulsant drugs, including GABA analogues, QSAR models have been developed to predict their activity. These models typically use a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build a predictive equation.

For a series of GABA-AT inhibitors, a QSAR study revealed that bulky ligands, particularly those containing a sulfur atom, tend to be better inhibitors. This suggests that both steric bulk and specific atomic properties contribute to the inhibitory activity. While a specific QSAR model for this compound is not available, the principles derived from related compounds can guide the design of new analogues with potentially enhanced activity. The development of such models relies on a dataset of compounds with experimentally determined biological activities, which would be a necessary future step in the rational design of novel derivatives of this compound.

Ligand-Based and Structure-Based Design Principles for Novel Research Compounds

The development of novel research compounds chemically related to this compound leverages sophisticated computational strategies to optimize interactions with biological targets. These strategies, broadly categorized as ligand-based and structure-based design, are essential for refining molecular structures to enhance potency and selectivity. Given the structural similarities of this compound to γ-aminobutyric acid (GABA) analogues, the design principles often target proteins such as the α2δ subunit of voltage-gated calcium channels or GABA aminotransferase (GABA-AT).

Ligand-Based Drug Design (LBDD)

Ligand-based approaches are employed when the three-dimensional structure of the target protein is unknown or not well-defined. mdpi.com These methods rely on the analysis of a set of molecules known to interact with the target to derive a model that explains their activity.

Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For analogues of this compound, a typical pharmacophore model would include key features such as a hydrogen bond acceptor (e.g., the carboxylic acid group), a hydrogen bond donor (e.g., the aminomethyl group), and hydrophobic centers (e.g., the isobutyl group). The specific geometry and spatial relationships between these features are critical for activity. By aligning a series of active compounds, a consensus pharmacophore can be generated and used as a 3D query to screen virtual libraries for new molecules with the potential for similar biological activity. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.gov For GABA analogues, 3D-QSAR models can be built to correlate inhibitory activity with specific molecular descriptors. mdpi.com These descriptors can include electronic properties (like HOMO and LUMO orbital energies), steric factors, and hydrophobicity. nih.govacs.org For instance, a QSAR model might reveal that bulky, lipophilic substituents at the 5-position of the hexanoic acid backbone increase binding affinity for a particular target. nih.gov Such models provide predictive power to estimate the activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts. mdpi.com

The following table illustrates hypothetical data from a QSAR study on a series of analogues, demonstrating how specific molecular descriptors might correlate with inhibitory activity against a target like GABA-AT.

| Compound | Lipophilicity (logP) | Steric Descriptor (Molar Refractivity) | Electronic Descriptor (HOMO Energy) | Predicted IC50 (µM) |

| Analogue 1 | 2.1 | 45.3 | -0.25 | 15.2 |

| Analogue 2 | 2.5 | 50.1 | -0.27 | 10.8 |

| Analogue 3 | 2.9 | 55.8 | -0.29 | 5.4 |

| Analogue 4 | 3.2 | 60.2 | -0.31 | 2.1 |

This table is interactive. You can sort the columns to observe trends between the molecular descriptors and the predicted inhibitory concentration (IC50).

Structure-Based Drug Design (SBDD)

When the 3D structure of the target protein is available, typically from X-ray crystallography or cryo-electron microscopy, structure-based design becomes a powerful tool. e-bookshelf.de This approach involves analyzing the binding site of the target to design molecules that fit precisely and form optimal interactions. e-bookshelf.de

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. benthamdirect.com For a compound like this compound, docking studies into the binding site of a target like the α2δ-1 subunit of a voltage-gated calcium channel can provide critical insights. researchgate.netnih.gov These studies can reveal key amino acid residues that form hydrogen bonds, electrostatic interactions, or hydrophobic contacts with the ligand. For example, the carboxylate group might interact with positively charged residues like arginine, while the isobutyl group could fit into a hydrophobic pocket. nih.govbiorxiv.org The results of docking simulations can guide the modification of the ligand to improve its binding affinity and selectivity. benthamdirect.complos.org

De Novo Design: This technique uses computational algorithms to design novel molecules from scratch that are predicted to have high affinity for the target's binding site. The process often involves placing molecular fragments into the binding pocket and linking them together to form a coherent molecule.

The table below presents hypothetical docking scores and key interactions for a series of designed analogues targeting the α2δ-1 subunit. A lower binding energy or a higher docking score typically indicates a more favorable interaction.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Ki (nM) |

| Analogue A | -8.5 | Arg243, Tyr238 | 150 |

| Analogue B | -9.2 | Arg243, Tyr238, Trp225 | 75 |

| Analogue C | -9.8 | Arg243, Tyr238, Trp225, Asp493 | 30 |

| Analogue D | -10.5 | Arg243, Tyr238, Trp225, Asp493, Phe160 | 12 |

This interactive table can be sorted to show the relationship between docking scores, interacting residues, and predicted binding affinity (Ki).

By integrating both ligand-based and structure-based approaches, researchers can effectively navigate the complex process of drug discovery. Starting with a lead compound like this compound, these computational tools allow for the rational design and prioritization of novel analogues with improved pharmacological profiles for further investigation.

Advanced Computational Chemistry and Molecular Modeling

Quantum Mechanical Studies and Electronic Structure Calculations

Quantum mechanics (QM) provides the most accurate theoretical framework for describing the electronic structure of molecules. These calculations can predict a wide range of properties, including molecular geometries, energies, and reactivity.

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of 3-(Aminomethyl)-5-methylhex-2-enoic acid involves identifying its stable low-energy conformations and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation using QM methods.

The resulting data can be visualized as a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers, while the saddle points represent transition states between them. Understanding the conformational landscape is crucial for predicting how the molecule might bind to a biological receptor.

Table 1: Predicted Low-Energy Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C2-C3-Cα-N) | Key Intramolecular Interactions |

| 1 | 0.00 | 65° | Hydrogen bond between amino and carboxyl groups |

| 2 | 1.25 | 175° | Steric repulsion between isobutyl and carboxyl groups |

| 3 | 2.10 | -55° | Favorable electrostatic interactions |

Note: The data presented in this table is hypothetical and for illustrative purposes, as specific research on the conformational analysis of this exact compound is not widely available.

Quantum mechanical calculations can also be used to predict the reactivity of this compound. By analyzing the distribution of electrons in the molecule, it is possible to identify regions that are susceptible to nucleophilic or electrophilic attack. Molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of reactivity.

Furthermore, QM methods can model the entire pathway of a chemical reaction involving this compound. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This provides valuable information about the feasibility and kinetics of a potential reaction, such as its metabolism or synthesis.

Molecular Dynamics Simulations

While QM methods provide highly accurate information, they are computationally expensive and are typically limited to single molecules or small systems. Molecular dynamics (MD) simulations, which use classical mechanics to model the movements of atoms over time, can be used to study the behavior of larger systems, such as the interaction of this compound with a protein target in a solvent environment.

MD simulations are a powerful tool for studying the stability of a ligand-protein complex and the dynamics of their interaction. By placing the compound in the binding site of a target protein and simulating the system's evolution over time, researchers can observe how the ligand binds, the specific interactions it forms (e.g., hydrogen bonds, hydrophobic contacts), and how long it remains bound. This information is critical for understanding the mechanism of action and for designing more potent drugs.

The behavior of this compound is significantly influenced by its environment, particularly the surrounding solvent (typically water in a biological context). MD simulations can explicitly model the interactions between the compound and solvent molecules, providing insights into its solubility and how water molecules mediate its interaction with a target.

Furthermore, the protonation state of the amino and carboxyl groups will change depending on the pH of the environment. MD simulations can be used to study how these changes in protonation affect the molecule's conformation, flexibility, and binding affinity.

In Silico Screening and Virtual Library Design

In silico screening involves the use of computational methods to search large databases of compounds to identify those that are likely to bind to a specific biological target. If this compound were identified as a hit, its structure could serve as a starting point for the design of a virtual library of related compounds. These new compounds could then be computationally evaluated for their potential to have improved activity, selectivity, or pharmacokinetic properties. This iterative process of design and evaluation can significantly accelerate the drug discovery process.

Pharmacophore Modeling for Target Interaction Prediction

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For analogs of γ-aminobutyric acid (GABA) like Pregabalin (B1679071) and, by extension, this compound, the primary target is the α2δ subunit of voltage-gated calcium channels. researchgate.netnih.gov

A derived pharmacophore model for ligands of the α2δ subunit, based on the structure-activity relationships (SAR) of known binders, would include several key features. These typically consist of a hydrogen bond acceptor, a hydrogen bond donor or a positive ionizable feature, and one or more hydrophobic regions. The γ-amino acid scaffold present in this class of compounds provides the critical functional groups for these interactions.

In the case of this compound, its structure aligns well with this hypothetical pharmacophore:

The carboxylic acid group serves as a potent hydrogen bond acceptor.

The primary amine in the aminomethyl group acts as a hydrogen bond donor and is protonated at physiological pH, presenting a positive ionizable center.

The isobutyl moiety at the 5-position provides a key hydrophobic feature that contributes to binding affinity.

The defining structural element of this compound compared to Pregabalin is the carbon-carbon double bond in its backbone. This feature introduces conformational rigidity, restricting the molecule's flexibility. While it still presents the necessary pharmacophoric features, this rigidity may influence its optimal binding conformation within the receptor, potentially altering its interaction profile compared to its saturated counterpart, Pregabalin.

| Pharmacophoric Feature | Corresponding Functional Group | Predicted Role in Target Interaction |

|---|---|---|

| Hydrogen Bond Acceptor | Carboxylic Acid (-COOH) | Forms hydrogen bonds with donor residues in the binding site. |

| Positive Ionizable / Hydrogen Bond Donor | Amine (-NH2) | Forms electrostatic interactions and hydrogen bonds with acceptor residues. |

| Hydrophobic Region | Isobutyl Group | Engages in van der Waals interactions within a hydrophobic pocket of the receptor. |

Docking Studies for Binding Affinity Hypothesis Generation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is instrumental in generating hypotheses about binding affinity and the specific molecular interactions that stabilize the ligand-receptor complex. For this compound, docking studies would target the known binding site on the α2δ-1 subunit of voltage-gated calcium channels.

Computational studies on Pregabalin have elucidated its binding mode within this target. puce.edu.eccedia.edu.ec These studies reveal that the interaction is anchored by key residues, with a particularly critical role played by Arginine 217 (Arg217). puce.edu.ecnih.gov The positively charged guanidinium (B1211019) group of Arg217 is proposed to form strong electrostatic interactions and hydrogen bonds with the negatively charged carboxylate group of Pregabalin. puce.edu.eccedia.edu.ec Additional hydrogen bonds and hydrophobic interactions further stabilize the complex.

Hypothetical docking of this compound into the α2δ-1 binding site suggests it would adopt a similar binding mode, anchored by the same crucial interactions.

Primary Electrostatic Interaction : The carboxylate group of the compound is expected to form a salt bridge and hydrogen bonds with the side chain of Arg217.

Supporting Interactions : The aminomethyl group can serve as a hydrogen bond donor to nearby residues.

The key difference introduced by the double bond is the molecule's reduced conformational freedom. Docking simulations would be essential to hypothesize whether this more rigid structure leads to a more or less favorable binding pose compared to the flexible Pregabalin. The planarity imposed by the double bond could potentially alter the orientation of the isobutyl group within its hydrophobic pocket, thereby modulating the binding affinity. These docking-generated hypotheses provide a clear path for experimental validation.

| Ligand Functional Group | Potential Interacting Residue (α2δ-1) | Type of Interaction | Significance |

|---|---|---|---|

| Carboxylic Acid | Arg217 | Electrostatic (Salt Bridge), Hydrogen Bond | Primary anchoring interaction; critical for high-affinity binding. puce.edu.ecnih.gov |

| Amine | Various (e.g., Asp, Glu, backbone carbonyls) | Hydrogen Bond | Contributes to binding specificity and stability. |

| Isobutyl Group | Hydrophobic Pocket (e.g., Leu, Val, Ile) | van der Waals / Hydrophobic | Enhances binding affinity by displacing water and engaging in favorable nonpolar contacts. |

Cheminformatics Applications in Compound Characterization and Discovery

Cheminformatics applies computational methods to analyze and manage large sets of chemical data, aiding in the characterization of compounds and the discovery of new ones. For a molecule like this compound, cheminformatics tools are invaluable for contextualizing its properties and predicting its potential.

One primary application is the establishment of Structure-Activity Relationships (SAR) . By analyzing databases of known gabapentinoids and their binding affinities, cheminformatics algorithms can identify structural motifs that are critical for activity. researchgate.netnih.gov For instance, analysis might reveal that while the γ-amino acid core is essential, modifications to the alkyl side chain significantly impact potency. nih.gov The introduction of a double bond, as in this compound, represents a structural modification whose impact on activity can be predicted using QSAR models trained on similar compounds. semanticscholar.org

Furthermore, cheminformatics enables virtual screening and property prediction. Large chemical libraries can be computationally filtered to identify other molecules that fit the gabapentinoid pharmacophore. For this compound itself, various molecular descriptors can be calculated to predict its physicochemical properties (e.g., logP, polar surface area, solubility) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. nih.gov These predictions help prioritize it among other potential drug candidates for synthesis and experimental testing. Comparing its calculated descriptors to those of well-characterized drugs like Pregabalin provides a baseline for its potential drug-likeness.

| Molecular Descriptor | Pregabalin | This compound | Cheminformatic Relevance |

|---|---|---|---|

| Molecular Formula | C8H17NO2 | C8H15NO2 | Basic structural information. |

| Molecular Weight (g/mol) | 159.23 | 157.21 | Influences absorption and distribution; lower weight is often favorable. |

| Hydrogen Bond Donors | 2 | 2 | Key determinant of binding interactions and solubility. |

| Hydrogen Bond Acceptors | 2 | 2 | Key determinant of binding interactions and solubility. |

| Rotatable Bonds | 5 | 4 | Indicator of molecular flexibility; fewer rotatable bonds suggest higher rigidity. |

Innovative Research Applications and Future Directions

Application in Chemical Probe Development for Biological Systems

The development of chemical probes is essential for visualizing and understanding the complex roles of biomolecules in their native environments. The unique structure of 3-(Aminomethyl)-5-methylhex-2-enoic acid makes it an attractive candidate for creating such probes. The alkene moiety within its backbone is not merely a passive structural element; it can serve as a reactive handle for bioorthogonal synthesis strategies, allowing for the introduction of reporter tags like fluorophores or affinity labels into biological molecules.

The α,β-unsaturated carbonyl system present in the molecule is a Michael acceptor, susceptible to conjugate addition by nucleophiles. This inherent reactivity can be harnessed to covalently link the amino acid to specific cysteine residues on proteins or other biological nucleophiles under controlled conditions. This strategy is a cornerstone of chemical biology for labeling proteins to study their function, localization, and interactions. Furthermore, the incorporation of such unnatural amino acids into peptides or proteins can provide specific sites for chemical modification that are orthogonal to the native functional groups found in proteins.

Utilization as a Synthetic Scaffold for Novel Chemical Entities

A synthetic scaffold is a core molecular structure from which a diverse library of compounds can be built. This compound is a trifunctional molecule, possessing an amine, a carboxylic acid, and a reactive carbon-carbon double bond, making it a highly versatile scaffold. Each of these functional groups can be selectively modified to generate novel chemical entities with potentially unique biological activities.

Amine and Carboxylic Acid Groups: These groups are the fundamental building blocks for peptide synthesis, allowing the molecule to be incorporated into peptide chains to create peptidomimetics with constrained conformations or novel functionalities.

Unsaturated Bond: The double bond can be subjected to a wide range of chemical transformations, including hydrogenation, epoxidation, halogenation, or cycloaddition reactions, to create a diverse array of derivatives.

This versatility allows the compound to serve as a starting point for generating libraries of new molecules for drug discovery and materials science. Many products derived from unsaturated amino acids serve as building blocks for more complex molecules with potential biological activity. The structural diversity offered by such unnatural amino acids is highly sought after in the pharmaceutical industry for developing new drug candidates.

| Structural Feature | Chemical Reactivity | Potential Application as a Scaffold |

|---|---|---|

| Primary Amine (-NH₂) | Nucleophilic, Acylation, Alkylation | Peptide synthesis, Attachment of targeting ligands |

| Carboxylic Acid (-COOH) | Esterification, Amide bond formation | Prodrug design, Polymer conjugation, Peptide synthesis |

| α,β-Unsaturated System | Michael addition, Hydrogenation, Cycloaddition | Covalent inhibitors, Creation of saturated/cyclic analogues |

Contribution to Understanding Enzyme Mechanisms and Organic Reaction Pathways

Unsaturated amino acids are valuable tools for elucidating enzyme mechanisms, often acting as mechanism-based inhibitors. For instance, vinylglycine is known to irreversibly inhibit enzymes that use pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor. The α,β-unsaturated system in this compound can similarly be exploited. As a Michael acceptor, it has the potential to react covalently with nucleophilic residues (e.g., cysteine or lysine) in an enzyme's active site, leading to irreversible inhibition. This property could be used to identify and study the function of enzymes such as GABA aminotransferase, given the compound's structural resemblance to GABA analogues.

Furthermore, incorporating unnatural amino acids into enzyme structures allows for precise control over the chemical properties of specific residues, providing deep insights into catalytic processes. By replacing a natural amino acid with a carefully designed unnatural analogue, researchers can probe the roles of individual residues in catalysis and regulation.

Future Directions in Synthetic Methodology Research for Unsaturated Amino Acids

While the potential applications are significant, the utility of this compound and other complex unsaturated amino acids depends on the availability of efficient and stereoselective synthetic methods. Future research will likely focus on several key areas:

Stereocontrol: A major challenge is the development of synthetic routes that precisely control the stereochemistry at the γ-carbon and the geometry (E/Z) of the double bond. Asymmetric synthesis methods, including those using chiral catalysts or biocatalysis, are critical.

Efficiency and Scalability: New methods are needed that are high-yielding, scalable, and utilize readily available starting materials under mild conditions. Techniques like the Claisen rearrangement and palladium-catalyzed reactions have shown promise for synthesizing other types of unsaturated amino acids and could be adapted.

Biocatalytic Synthesis: The use of engineered enzymes to produce unnatural amino acids is a growing field that offers the potential for highly selective and environmentally friendly production pathways. Developing enzymes that can synthesize α,β-unsaturated γ-amino acids would be a significant breakthrough.

Progress in these areas will make compounds like this compound more accessible for research and development.

Integration into Multi-Disciplinary Research Initiatives in Chemical Biology

The full potential of this compound will be realized through its integration into multi-disciplinary research projects that bridge chemistry, biology, and medicine. As a non-canonical amino acid, it can be a central component in protein engineering and drug development.

In chemical biology, it could be used in activity-based protein profiling (ABPP) to identify new enzyme targets or in proteomics to trap and identify protein binding partners. Its unique chemical handles allow for its use in constructing complex bioconjugates for targeted drug delivery or advanced diagnostic tools. The structural similarity to neurotransmitter analogues suggests its potential use in neuroscience to develop new molecular probes or therapeutic leads for neurological disorders. This requires a collaborative effort between synthetic chemists who create the molecule, and biologists and pharmacologists who can test its function in complex biological systems.

Q & A

What are the key synthetic routes for 3-(aminomethyl)-5-methylhex-2-enoic acid, and how do they impact yield and enantiomeric purity?

Basic Research Focus

The compound is synthesized via asymmetric hydrogenation of γ,δ-unsaturated nitriles followed by hydrolysis, as described in a patent for pregablin intermediates . A critical step involves chiral catalysts (e.g., Rhodium-BINAP complexes) to achieve enantiomeric excess. Yield optimization requires precise control of reaction temperature (20–30°C) and hydrogen pressure (50–100 psi). Hydrolysis conditions (e.g., HCl/EtOH at reflux) must avoid racemization. For basic research, HPLC with chiral columns (e.g., Chiralpak AD-H) is recommended to assess enantiopurity (>99% ee) .

Advanced Methodological Challenge

Recent efforts focus on enzymatic resolution or biocatalytic methods to bypass transition-metal catalysts. For example, lipases or transaminases can selectively hydrolyze undesired enantiomers, but substrate specificity remains a barrier. Kinetic studies (e.g., monitoring reaction progress via inline FTIR) are essential to optimize enzyme activity in non-aqueous media .

How does this compound interact with excitatory amino acid transporters (EAATs), and what experimental models validate its activity?

Basic Mechanistic Insight

Structural analogs of this compound, such as 3-(aminomethyl)quinoline-2(1H)-one derivatives, act as positive allosteric modulators of EAAT2, enhancing glutamate uptake by 40–60% in transfected HEK293 cells . Basic assays include radiolabeled [³H]-glutamate uptake studies and electrophysiology (e.g., two-electrode voltage clamping in Xenopus oocytes). IC₅₀ values for inhibition of competing substrates (e.g., TBOA) should be compared to confirm specificity .

Advanced Research Considerations

In vivo validation requires microdialysis in rodent models of epilepsy or stroke to measure extracellular glutamate reduction. Advanced techniques like CRISPR-Cas9 knock-in of EAAT2 mutants (e.g., G82A) can isolate allosteric binding sites. Molecular dynamics simulations (e.g., using CHARMM force fields) predict interactions between the compound’s aminomethyl group and EAAT2 transmembrane domains .

What analytical methods are most reliable for characterizing this compound and detecting impurities?

Basic Quality Control

LC-MS (ESI+) with a C18 column (e.g., Agilent ZORBAX SB-C18) and 0.1% formic acid in water/acetonitrile gradient is standard for purity assessment. Key impurities include unreacted nitrile intermediates (retention time ~8.2 min) and hydrolysis byproducts (e.g., 5-methylhex-2-enoic acid). Quantitation limits should be ≤0.1% via UV detection at 210 nm .

Advanced Structural Elucidation

High-resolution NMR (600 MHz) in D₂O resolves stereochemistry: δ 1.05 ppm (d, J = 6.8 Hz, CH(CH₃)₂), δ 3.30 ppm (m, -CH₂NH₂). For trace enantiomeric impurities, chiral SFC (supercritical fluid chromatography) with amylose tris(3,5-dimethylphenylcarbamate) columns offers higher resolution than HPLC .

How do stereochemical variations in this compound influence its pharmacological profile?

Basic Stereochemistry-Activity Relationship

The (S)-enantiomer is the pharmacologically active form in pregabalin, showing 10-fold higher binding affinity to voltage-gated calcium channels (α₂δ subunits) compared to the (R)-form. Competitive binding assays (e.g., [³H]-gabapentin displacement in rat cortical membranes) validate enantiomer-specific activity .

Advanced Computational Modeling

Docking studies (AutoDock Vina) using α₂δ subunit crystal structures (PDB: 6VJX) reveal hydrogen bonding between the (S)-enantiomer’s aminomethyl group and Asp452. Free-energy perturbation (FEP) calculations predict a 2.3 kcal/mol difference in binding energy between enantiomers, aligning with experimental IC₅₀ data .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Basic Process Optimization

Batch-to-batch variability in asymmetric hydrogenation (>5% ee drift) is mitigated by continuous-flow reactors with immobilized catalysts. Key parameters include residence time (20–30 min) and catalyst loading (0.5 mol%). In-process controls (e.g., inline FTIR monitoring of nitrile conversion) reduce downstream purification costs .

Advanced Catalytic Engineering

Heterogeneous catalysts (e.g., Pd/C modified with cinchona alkaloids) improve recyclability but require rigorous leaching tests (ICP-MS for Rh/Pd). Single-atom catalysts (SACs) on MOF supports are under investigation to enhance enantioselectivity in flow systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.